molecular formula C16H14FN3O3S2 B2978122 N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886956-09-8

N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2978122
M. Wt: 379.42
InChI Key: FORXVGOZANRCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H14FN3O3S2 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Compounds structurally related to the requested chemical have been investigated for their potential to inhibit PI3Kα and mTOR, which are critical pathways in cancer cell growth and survival. Such inhibitors have shown efficacy in vitro and in vivo, suggesting their utility in cancer therapy (Stec et al., 2011).

Antitumor Activity

Derivatives bearing heterocyclic rings have been synthesized and evaluated for their antitumor activity. These compounds have shown considerable anticancer activity against various cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Yurttaş et al., 2015).

Antibacterial and Antioxidant Activities

New tetra-aza macrocyclic scaffold constrained oxadiazole, thiadiazole, and triazole rings have been synthesized and shown significant antibacterial and in vitro antioxidant effects. Such compounds could contribute to the development of new therapeutic agents with dual antibacterial and antioxidant properties (Kumar et al., 2012).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl substituted acetamide derivatives containing thiazole have been synthesized and evaluated for Src kinase inhibitory activities. These compounds have shown to inhibit cell proliferation in various cancer cells, including human colon carcinoma and breast carcinoma cells. This suggests their potential use in developing new anticancer therapies (Fallah-Tafti et al., 2011).

Antimicrobial Activity

Compounds with benzothiazole structures have been synthesized and evaluated for their antimicrobial activities against different strains, showing good to moderate activity. These findings indicate the potential for developing new antimicrobial agents based on benzothiazole derivatives (Anuse et al., 2019).

properties

IUPAC Name

N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c17-12-6-7-13-14(8-12)25(22,23)20-16(19-13)24-10-15(21)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORXVGOZANRCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.